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Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and characterization of 5-Bromo-2-methoxybenzenesulfonamide. As a member of

the benzenesulfonamide class, this compound is a valuable synthetic intermediate in medicinal

chemistry. The benzenesulfonamide scaffold is a privileged structure known for a wide range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This

document consolidates physicochemical data, details plausible experimental protocols for its

synthesis and characterization, and visualizes its structure and synthetic pathway. The content

is tailored for researchers, scientists, and professionals in the field of drug development

seeking a detailed understanding of this specific chemical entity.

Introduction
The sulfonamide functional group is a cornerstone pharmacophore in the development of

therapeutic agents.[1] Its presence in a molecule often imparts desirable pharmacokinetic

properties and the ability to bind effectively to enzyme active sites. Benzenesulfonamide

derivatives, in particular, have a rich history in medicine, leading to the development of drugs

for a multitude of diseases.[2][3] 5-Bromo-2-methoxybenzenesulfonamide is a substituted

benzenesulfonamide that serves as a versatile building block for the synthesis of more
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complex, biologically active molecules. Its structure, featuring a bromine atom, a methoxy

group, and a primary sulfonamide group, offers multiple points for chemical modification,

making it a compound of interest for creating diverse chemical libraries for drug screening. This

guide aims to provide a detailed technical examination of its molecular structure and chemical

properties.

Molecular Identity and Physicochemical Properties
5-Bromo-2-methoxybenzenesulfonamide is an organic compound characterized by a

benzene ring functionalized with three key groups that determine its chemical behavior and

potential applications. Its formal identification and key physicochemical properties are

summarized below.

Identifier Value Reference

IUPAC Name
5-bromo-2-

methoxybenzenesulfonamide
[4]

CAS Number 23095-14-9 [5]

Molecular Formula C₇H₈BrNO₃S [4][5]

Molecular Weight 266.11 g/mol [4][5]

Appearance Solid [5]

SMILES
COC1=C(C=C(C=C1)Br)S(=O)

(=O)N
[4]

InChI

1S/C7H8BrNO3S/c1-12-6-3-2-

5(8)4-7(6)13(9,10)11/h2-

4H,1H3,(H2,9,10,11)

[4]

InChIKey
WHYIIAFUVXCXIL-

UHFFFAOYSA-N
[4][5]

Molecular Structure and Visualization
The molecular architecture of 5-Bromo-2-methoxybenzenesulfonamide consists of a central

benzene ring with the following substitution pattern:
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A methoxy group (-OCH₃) at position 2.

A sulfonamide group (-SO₂NH₂) at position 1.

A bromine atom (-Br) at position 5.

The ortho-methoxy group can influence the conformation of the adjacent sulfonamide group,

while the bromine atom at the para-position relative to the sulfonamide group significantly

affects the electronic properties of the aromatic ring.

Figure 1: 2D Molecular Structure of 5-Bromo-2-methoxybenzenesulfonamide

Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-Bromo-2-methoxybenzenesulfonamide is typically achieved through the

electrophilic aromatic substitution of a precursor. The most direct route involves the bromination

of 2-methoxybenzenesulfonamide. Reagents like N-Bromosuccinimide (NBS) are effective for

this transformation, often carried out in a suitable solvent like acetic acid or a chlorinated

solvent.

2-Methoxybenzenesulfonamide

5-Bromo-2-methoxybenzenesulfonamide

Bromination

N-Bromosuccinimide (NBS)
Acetic Acid

Click to download full resolution via product page

Figure 2: Synthetic workflow for 5-Bromo-2-methoxybenzenesulfonamide.

Experimental Protocols
Protocol 4.2.1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

This protocol describes a plausible method for the synthesis of the title compound based on

standard bromination procedures for activated aromatic rings.
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Reaction Setup: To a solution of 2-methoxybenzenesulfonamide (1.0 eq) in glacial acetic

acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-

wise at room temperature.

Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out

of the solution.

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water

to remove acetic acid and succinimide byproducts. The crude solid can be further purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final

product as a solid.[5]

Protocol 4.2.2: General Characterization Methods

Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400

MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid product

using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory in the range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable

ionization technique, such as Electrospray Ionization (ESI), to confirm the molecular weight

and isotopic distribution pattern.

Anticipated Spectroscopic Data
While specific, published spectra for 5-Bromo-2-methoxybenzenesulfonamide are not readily

available, its structural features allow for the prediction of key spectroscopic signals.
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Technique Expected Features

¹H NMR

- A singlet for the methoxy (-OCH₃) protons

(~3.9-4.0 ppm).- A broad singlet for the two

sulfonamide (-SO₂NH₂) protons.- Three

aromatic protons in the range of 7.0-8.0 ppm,

exhibiting splitting patterns (doublets, doublet of

doublets) characteristic of a 1,2,4-trisubstituted

benzene ring.

¹³C NMR

- A signal for the methoxy carbon (~56 ppm).-

Six distinct signals for the aromatic carbons,

with chemical shifts influenced by the attached

substituents.

FT-IR

- N-H stretching vibrations for the sulfonamide

group (two bands, ~3400-3200 cm⁻¹).[6]-

Asymmetric and symmetric S=O stretching

vibrations (strong bands, ~1320 cm⁻¹ and

~1150 cm⁻¹, respectively).[6]- C-O stretching for

the methoxy group (~1250 cm⁻¹).[6]- Aromatic

C=C and C-H stretching and bending vibrations.

Mass Spec

- A characteristic pair of molecular ion peaks

(M⁺ and M+2) of nearly equal intensity,

separated by 2 m/z units, due to the presence of

the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][8] The

expected molecular ion would be at m/z ≈ 265

and 267.

Biological Context and Potential Applications
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to exhibit a

wide array of biological activities.[1] These activities often stem from the sulfonamide group's

ability to mimic a carboxylate and act as a zinc-binding group in metalloenzymes.[1] Derivatives

of benzenesulfonamides have been developed as anti-inflammatory, antimicrobial, and

anticancer agents.[9]
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The specific structural motifs in 5-Bromo-2-methoxybenzenesulfonamide suggest potential

for further development. The bromo- and methoxy- substitutions on the phenyl ring are found in

various biologically active compounds, including potent cytotoxic agents that target tubulin

polymerization in cancer cells. While the title compound itself has not been extensively studied

for its biological effects, it serves as a key intermediate for synthesizing derivatives with

potentially significant therapeutic value.

5-Bromo-2-methoxybenzenesulfonamide
Core Structure

Synthetic Intermediate Potential Bioactivity

Anticancer Agents
(e.g., Tubulin Inhibitors) Antimicrobial Agents Anti-inflammatory Agents

Click to download full resolution via product page

Figure 3: Logical relationship of the 5-Bromo-2-methoxybenzenesulfonamide core to its
applications.

Conclusion
5-Bromo-2-methoxybenzenesulfonamide is a well-defined chemical entity with significant

potential as a building block in synthetic and medicinal chemistry. This guide has detailed its

molecular structure, physicochemical properties, and plausible routes for its synthesis and

characterization. The presence of three distinct functional groups on the aromatic ring provides

a versatile platform for the development of novel compounds. Further research, including

single-crystal X-ray diffraction for definitive structural elucidation and comprehensive biological

screening of its derivatives, is warranted to fully explore the therapeutic potential of this

chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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